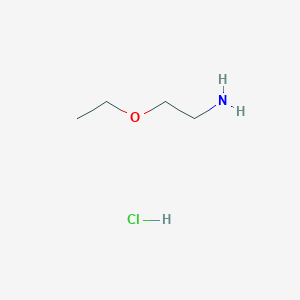

2-Ethoxy-1-ethanamine hydrochloride

説明

Significance of Aliphatic Ethers and Primary Amines in Synthetic Methodologies

Aliphatic ethers are characterized by an oxygen atom connected to two alkyl groups. ambeed.com They are generally valued in organic chemistry for their chemical stability, which makes them excellent solvents for a wide array of reactions. rsc.orgjk-sci.com The ether group's ability to form hydrogen bonds with other molecules, though not with itself, contributes to its solvating power. mnstate.edu While relatively unreactive, ethers can be cleaved under specific conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). mnstate.edu

Primary amines are organic derivatives of ammonia (B1221849) and contain a nitrogen atom bonded to two hydrogen atoms and one alkyl or aryl group. nih.gov The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties, making them highly reactive and crucial in a multitude of chemical transformations. achemblock.com Primary amines are fundamental in the synthesis of a vast range of more complex molecules, including amides, secondary and tertiary amines, and various heterocyclic compounds. ontosight.ai Their ability to participate in reactions such as alkylation, acylation, and the formation of imines makes them indispensable in fields like pharmaceuticals and materials science. achemblock.com

The combination of a stable, yet potentially reactive ether linkage and a versatile primary amine in a single molecule, as seen in 2-Ethoxy-1-ethanamine hydrochloride, presents a platform for the synthesis of diverse and complex chemical structures.

Research Context and Scope of Academic Inquiry for this compound

While extensive academic literature solely dedicated to this compound is not abundant, its structural motifs suggest its primary role as a synthetic intermediate or building block. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

The research applications of compounds with similar structures, such as other substituted ethanamines, point towards potential areas of investigation for this compound. For instance, related amino-ether compounds are utilized in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. The synthesis of related azido-ethanamine compounds for bioconjugation techniques highlights a potential avenue where a primary amine like that in this compound could be a precursor. rsc.org

The table below summarizes the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-ethoxyethanamine;hydrochloride | nih.gov |

| Molecular Formula | C4H12ClNO | nih.gov |

| Molecular Weight | 125.60 g/mol | nih.gov |

| CAS Number | 135201-16-0 | nih.gov |

| Parent Compound | 2-Ethoxyethylamine (B85609) | nih.gov |

| Component Compounds | Hydrochloric Acid, 2-Ethoxyethylamine | nih.gov |

Further research into the specific reactions and potential applications of this compound would be necessary to fully elucidate its role in advancing chemical synthesis and discovery.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-ethoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPPQCNBPIXCER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 1 Ethanamine Hydrochloride

Established Synthetic Routes

The synthesis of 2-Ethoxy-1-ethanamine hydrochloride can be accomplished through several established chemical pathways. These routes typically involve the strategic formation of the carbon-nitrogen bond and subsequent conversion to the final hydrochloride salt.

Alkylation and Reduction Approaches

One common strategy involves the transformation of a readily available precursor, 2-ethoxyethanol, through a multi-step sequence involving alkylation and reduction. This method relies on converting the hydroxyl group into a better leaving group to facilitate nucleophilic substitution with a nitrogen source, followed by reduction to the primary amine.

The process generally proceeds as follows:

Activation of the Hydroxyl Group: The hydroxyl group of 2-ethoxyethanol is first converted into a good leaving group, often a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).

Nucleophilic Substitution: The resulting tosylate undergoes nucleophilic substitution with a nitrogen-containing nucleophile. A common choice is sodium azide (NaN₃), which produces an alkyl azide intermediate, 2-ethoxyethyl azide.

Reduction of the Azide: The azide group is then reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄).

Salt Formation: Finally, the resulting 2-ethoxy-1-ethanamine is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Table 1: Key Steps in the Alkylation and Reduction Pathway

| Step | Description | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Activation | 2-ethoxyethanol, p-toluenesulfonyl chloride, Pyridine | 2-Ethoxyethyl tosylate |

| 2 | Substitution | Sodium azide (NaN₃) | 2-Ethoxyethyl azide |

| 3 | Reduction | H₂/Pd or LiAlH₄ | 2-Ethoxy-1-ethanamine |

| 4 | Salt Formation | Hydrochloric acid (HCl) | This compound |

Amidation and Hydrolysis Pathways

An alternative approach begins with a carboxylic acid derivative, 2-ethoxyacetic acid. This pathway involves the formation of an amide, which is subsequently reduced to the target amine. The amide formation step is a cornerstone of organic synthesis. researchgate.net

The typical sequence for this pathway is:

Amide Formation: 2-ethoxyacetic acid is converted into an amide, 2-ethoxyacetamide. This can be done by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with ammonia (B1221849). Alternatively, direct coupling of the acid with ammonia can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). researchgate.net

Reduction of the Amide: The carbonyl group of the 2-ethoxyacetamide is then reduced to a methylene (B1212753) group (-CH₂-). This transformation is commonly performed using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Acidification: The resulting 2-ethoxy-1-ethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 2: Amidation and Reduction Synthesis Steps

| Step | Description | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Amidation | 2-ethoxyacetic acid, SOCl₂, NH₃ (or coupling agents) | 2-Ethoxyacetamide |

| 2 | Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | 2-Ethoxy-1-ethanamine |

| 3 | Salt Formation | Hydrochloric acid (HCl) | This compound |

Catalytic Amination Strategies

Modern synthetic chemistry often favors catalytic methods for their efficiency and reduced waste. Catalytic amination strategies provide more direct routes to amines from alcohols or carbonyl compounds.

Direct Amination of Alcohols: This method involves the direct reaction of an alcohol with ammonia in the presence of a catalyst and hydrogen. For the synthesis of 2-ethoxy-1-ethanamine, 2-ethoxyethanol is reacted with ammonia and hydrogen over a heterogeneous catalyst at elevated temperature and pressure. A patented method utilizes a Cu-Co/Al₂O₃-diatomaceous earth catalyst for this transformation. google.com This process, often carried out in a continuous flow reactor, directly converts the alcohol to the amine in a single step.

Reductive Amination of Aldehydes: Reductive amination is a highly versatile method for forming amines. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia) to form an intermediate imine, which is then reduced to the amine without being isolated. acsgcipr.org The synthesis would start with 2-ethoxyacetaldehyde, which reacts with ammonia to form an imine. This imine is then reduced in situ by a reducing agent. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com

Table 3: Comparison of Catalytic Amination Strategies

| Strategy | Starting Material | Key Reagents | Key Features |

|---|---|---|---|

| Direct Amination | 2-Ethoxyethanol | NH₃, H₂, Cu-Co/Al₂O₃ catalyst | Single-step, high atom economy, suitable for industrial scale. google.com |

| Reductive Amination | 2-Ethoxyacetaldehyde | NH₃, NaBH₃CN or H₂/Catalyst | One-pot reaction, mild conditions, high selectivity. wikipedia.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of amines is of growing importance in the chemical industry. benthamdirect.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. When evaluating the synthetic routes for this compound, catalytic methods are generally considered "greener." rsc.org

Reductive amination, for instance, is often preferred over traditional SN2 reactions with alkyl halides because it avoids potentially genotoxic reagents and issues of over-alkylation. acsgcipr.org The most atom-economical approach is the direct catalytic amination of 2-ethoxyethanol, as the only theoretical byproduct is water. google.com This contrasts sharply with the multi-step alkylation/reduction and amidation/reduction pathways, which use stoichiometric reagents and generate significant waste streams.

Further advancements in green synthesis involve the use of biocatalysts, such as transaminases and amine dehydrogenases, which can produce chiral amines with high selectivity under mild, aqueous conditions. nih.govfrontiersin.org While not specifically documented for this compound, these enzymatic methods represent a promising future direction for sustainable amine production.

Table 4: Evaluation of Synthetic Routes Against Green Chemistry Principles

| Synthetic Route | Atom Economy | Use of Hazardous Reagents | Waste Generation | Overall "Green" Score |

|---|---|---|---|---|

| Alkylation/Reduction | Low | High (e.g., Sodium Azide) | High | Poor |

| Amidation/Reduction | Low | Moderate (e.g., LiAlH₄) | High | Poor |

| Catalytic Amination | High | Low | Low | Excellent |

Industrial Production Considerations and Process Optimization

For the large-scale production of 2-Ethoxy-1-ethanamine, economic viability and process efficiency are paramount. The direct catalytic amination of 2-ethoxyethanol is particularly well-suited for industrial applications due to its simplicity and high conversion rates. google.com

A patented industrial process describes a continuous method where 2-ethoxyethanol, ammonia, and hydrogen are vaporized and passed through a fixed-bed reactor containing a Cu-Co/Al₂O₃-diatomaceous earth catalyst. google.com Process optimization is crucial for maximizing yield and selectivity while minimizing costs. Key parameters that are optimized include:

Temperature and Pressure: The reaction is conducted under specific temperature (100–360°C) and pressure (atmospheric to 4.5 MPa) conditions to achieve optimal catalyst activity and reaction rates. google.com

Reactant Ratios: The molar ratios of ammonia to alcohol and hydrogen to alcohol are carefully controlled to favor the formation of the primary amine and suppress the formation of secondary and tertiary amine byproducts. google.com

Space Velocity: The liquid hourly space velocity (LHSV), which is the volumetric flow rate of the liquid feed divided by the volume of the catalyst bed, is adjusted to ensure sufficient residence time for high conversion. google.com

Catalyst Performance: The choice of catalyst is critical. The Cu-Co based catalyst provides high conversion and good selectivity for the desired product. google.com

This type of closed-loop, continuous process with material recycling exemplifies modern chemical manufacturing, which aims for low energy consumption, minimal waste, and a low-cost final product. google.com

Table 5: Optimized Industrial Process Parameters for Direct Catalytic Amination google.com

| Parameter | Optimized Range |

|---|---|

| Reaction Temperature | 100 - 360 °C |

| Reaction Pressure | Atmospheric - 4.5 MPa |

| Ammonia/Alcohol Molar Ratio | 3.0 - 12.5 |

| Hydrogen/Alcohol Molar Ratio | 1.5 - 12.0 |

| Liquid Hourly Space Velocity (LHSV) | 0.3 - 2.5 h⁻¹ |

| Catalyst | Cu-Co/Al₂O₃-diatomaceous earth |

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 1 Ethanamine Hydrochloride

Fundamental Reaction Types

The chemical behavior of 2-Ethoxy-1-ethanamine hydrochloride is characterized by the interplay of its two primary functional groups: the amine moiety and the ethoxy group.

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes 2-Ethoxy-1-ethanamine a potent nucleophile. This inherent nucleophilicity drives its participation in a variety of chemical transformations.

Acylation: The amine group readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide products. This reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride) is eliminated, resulting in the formation of the N-acylated product.

Alkylation: The amine can undergo N-alkylation with alkyl halides. This is a classic example of a nucleophilic substitution reaction. However, the reaction can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine.

Reaction with Carbonyl Compounds: With aldehydes and ketones, 2-Ethoxy-1-ethanamine undergoes nucleophilic addition to form an unstable carbinolamine intermediate. This intermediate can then dehydrate to form a stable imine (Schiff base). This reaction is a cornerstone in the synthesis of various nitrogen-containing compounds.

A representative scheme of the nucleophilic reactivity of the amine moiety is presented below:

| Reactant Type | Example | Product Type |

| Acyl Halide | Acetyl chloride | N-(2-ethoxyethyl)acetamide |

| Alkyl Halide | Methyl iodide | N-methyl-2-ethoxyethanamine |

| Aldehyde | Acetaldehyde | N-(2-ethoxyethyl)ethanimine |

Substitution Reactions Involving the Ethoxy Group

The ethoxy group, being an ether linkage, is generally stable but can undergo cleavage under harsh acidic conditions. This reaction, known as ether cleavage, typically proceeds via a nucleophilic substitution mechanism.

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This protonation converts the ethoxy group into a good leaving group (ethanol). Subsequently, a nucleophile (e.g., iodide or bromide ion) attacks the adjacent carbon atom. The mechanism of this attack, either S_N1 or S_N2, is dependent on the structure of the alkyl group. For a primary alkyl group as in 2-Ethoxy-1-ethanamine, the reaction is expected to proceed via an S_N2 mechanism. chemistrysteps.comlongdom.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

CH₃CH₂OCH₂CH₂NH₂·HCl + 2HX → HOCH₂CH₂NH₂·HCl + CH₃CH₂X + H₂O (where X = Br, I)

It is important to note that under forcing conditions with excess acid, the initially formed ethanol can be further converted to the corresponding ethyl halide. chemistrysteps.com

Oxidation and Reduction Pathways

The amine functionality in 2-Ethoxy-1-ethanamine can be susceptible to oxidation. The oxidation of primary amines can lead to a variety of products, including oximes, nitroso compounds, or nitriles, depending on the oxidizing agent and reaction conditions. nih.govlibretexts.orgmdpi.comresearchgate.net For instance, oxidation with molecular oxygen in the presence of specific catalysts can convert primary amines to oximes. nih.gov The electrochemical oxidation of primary aliphatic amines can also lead to the formation of imines or nitriles. mdpi.com

Conversely, while the amine and ether groups in 2-Ethoxy-1-ethanamine are in a reduced state, derivatives of this compound can undergo reduction. For example, an amide formed from the acylation of 2-Ethoxy-1-ethanamine can be reduced to the corresponding secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org This reaction is a standard transformation in organic synthesis for the conversion of amides to amines. organic-chemistry.org

Detailed Mechanistic Investigations

A deeper understanding of the reactivity of this compound can be gained through the study of its reaction kinetics and the analysis of transition states.

Transition State Analysis

Computational chemistry provides powerful tools for investigating the transition states of reactions involving amines. For instance, in the pyrolysis of ethylamine (B1201723), a related primary amine, computational studies have been used to explore the transition state structures and activation energies for various decomposition pathways. murdoch.edu.auresearchgate.netresearchgate.net

Similarly, the transition states for the reaction of amines with carbon dioxide have been computationally modeled to understand the mechanism of carbamic acid formation. researchgate.net These studies reveal that the reaction can proceed through a zwitterionic intermediate and that the energy barrier is influenced by the presence of a catalyst or solvent molecules. researchgate.net

For the nucleophilic addition of an amine to a carbonyl compound, the transition state involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen double bond. The geometry and energy of this transition state dictate the stereochemical outcome of the reaction when chiral centers are involved.

Further computational studies on 2-Ethoxy-1-ethanamine and its reactions would be invaluable in elucidating the precise geometries and energetic barriers of the transition states involved in its various transformations, providing a more complete picture of its chemical reactivity.

An article focusing on the chemical compound “this compound” cannot be generated as requested. Extensive searches for specific reaction mechanisms and chemical reactivity data for this compound did not yield relevant results. The information available is insufficient to provide a thorough and scientifically accurate article based on the provided outline.

The search results consistently referenced a different, more complex molecule, 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine hydrochloride, which is utilized as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras. medchemexpress.combroadpharm.comambeed.com This related compound is involved in advanced chemical syntheses, but specific data regarding its pH-rate profiles, acylation and alkylation reactions, conjugation chemistries, or stereoselective transformations were not detailed in the search results.

Information regarding general chemical principles, such as Friedel-Crafts acylation, was found but is not specific to the target compound “this compound.” docsity.com Without specific data on the chemical behavior of “this compound,” it is not possible to generate the requested scientifically accurate and detailed content for the specified outline.

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 1 Ethanamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in both solution and solid states. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule. researchgate.netresearchgate.net For 2-Ethoxy-1-ethanamine hydrochloride (C₄H₁₂ClNO), the spectra would exhibit distinct signals corresponding to the four unique carbon environments and the four distinct groups of protons.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern due to J-coupling). researchgate.net The protonation of the amine group to form the hydrochloride salt causes adjacent protons to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the -NH₃⁺ group. The expected signals for this compound are detailed below.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the different carbon environments in the molecule. pressbooks.pub Unlike ¹H NMR, peak integration is not typically used for quantitative analysis of the number of carbons. pressbooks.pub The presence of electronegative atoms like oxygen and nitrogen causes a downfield shift in the signals of adjacent carbons. pressbooks.pubyoutube.com The expected chemical shifts are influenced by the sp³ hybridization of all carbons. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (ppm) are based on standard values for functional groups. researchgate.netyoutube.comscribd.com

| Position (Structure: CH₃-CH₂-O-CH₂-CH₂-NH₃⁺Cl⁻) | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| CH₃- | ¹H | ~1.2 | Triplet (t) | Coupled to the adjacent -CH₂- group. |

| CH₃-CH₂-O- | ¹H | ~3.5 | Quartet (q) | Coupled to the -CH₃ group. Shifted downfield by the adjacent oxygen atom. |

| -O-CH₂-CH₂- | ¹H | ~3.7 | Triplet (t) | Coupled to the adjacent -CH₂-NH₃⁺ group. Shifted downfield by oxygen. |

| -CH₂-CH₂-NH₃⁺ | ¹H | ~3.1 | Triplet (t) | Coupled to the adjacent -O-CH₂- group. Shifted downfield by the -NH₃⁺ group. |

| CH₃- | ¹³C | ~15 | N/A | Typical alkyl carbon chemical shift. |

| CH₃-CH₂-O- | ¹³C | ~66 | N/A | Shifted downfield by the adjacent oxygen atom. |

| -O-CH₂-CH₂- | ¹³C | ~68 | N/A | Shifted downfield by the adjacent oxygen atom. |

| -CH₂-CH₂-NH₃⁺ | ¹³C | ~39 | N/A | Shifted downfield by the adjacent nitrogen atom. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent structure and spatial arrangement. wikipedia.org These techniques distribute peaks across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the methyl protons (~1.2 ppm) and the ethoxy methylene (B1212753) protons (~3.5 ppm), confirming the ethyl group. It would also show a correlation between the two different methylene groups of the aminoethyl fragment (~3.7 ppm and ~3.1 ppm), confirming their connectivity. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that reveals one-bond correlations between protons and the carbons they are directly attached to. wikipedia.orgsdsu.edu An HSQC spectrum would show four cross-peaks, each linking a specific proton signal on one axis to its corresponding carbon signal on the other axis, providing definitive C-H connectivity. youtube.com For example, the triplet at ~1.2 ppm would correlate with the carbon signal at ~15 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com The correlations arise from the Nuclear Overhauser Effect (NOE), which is distance-dependent. youtube.com For a flexible molecule like this compound, NOESY can provide insights into preferred conformations by showing spatial proximity between protons on the ethoxy and aminoethyl moieties. youtube.com

NMR spectroscopy offers several parameters that are sensitive to the molecule's three-dimensional shape and dynamics.

J-coupling Constants: The magnitude of three-bond proton-proton coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. wikipedia.org By measuring the ³J values for the protons in the -O-CH₂-CH₂-N- backbone, it is possible to gain information about the preferred rotational conformations (gauche vs. anti) around the C-C and C-O bonds.

Chemical Shift Anisotropy (CSA): In the solid state, the chemical shift of a nucleus can depend on the orientation of the molecule with respect to the external magnetic field. This effect, known as chemical shift anisotropy, provides information about the local electronic structure and can be used in conformational studies, particularly in solid-state NMR. researcher.life

Solid-state NMR (SSNMR) is a powerful technique for characterizing pharmaceutical solids, including active pharmaceutical ingredients (APIs) and their hydrochloride forms. europeanpharmaceuticalreview.comresearchgate.net It provides information at the atomic level about structure, polymorphism, and molecular dynamics in the solid state. nih.gov

For this compound, SSNMR would be particularly useful for:

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can have distinct SSNMR spectra due to differences in molecular packing and conformation in the crystal lattice. researcher.lifenih.gov ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectra can serve as a fingerprint to identify and distinguish between different polymorphs. nih.gov

Structural Characterization: Advanced SSNMR experiments can help assign signals and provide structural details. nih.gov For hydrochloride salts, ³⁵Cl SSNMR can be a sensitive probe of the local environment around the chloride ion, offering insights into hydrogen bonding and crystal packing. researcher.lifenih.gov

Amorphous vs. Crystalline Content: SSNMR can distinguish between the ordered crystalline state and the disordered amorphous state of a drug substance. This is critical as the physical form can impact the material's properties. europeanpharmaceuticalreview.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. wikipedia.org The molecular formula of this compound is C₄H₁₂ClNO, with a corresponding molecular weight of approximately 125.60 g/mol . nih.gov

The choice of ionization technique is critical for analyzing a specific compound. For this compound, several methods could be employed.

Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar and ionic compounds. It is often coupled with liquid chromatography (LC-MS). For the hydrochloride salt, ESI would likely produce a prominent signal for the protonated parent molecule (the cation [C₄H₁₂NO + H]⁺) at an m/z corresponding to the free base (89.14 amu) plus a proton, resulting in a peak at m/z ≈ 90.1. This makes ESI an ideal method for confirming the molecular weight of the cationic portion of the salt.

Chemical Ionization (CI): Another soft ionization technique, CI, typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation. It would provide clear molecular weight information similar to ESI.

Electron Ionization (EI): This is a hard ionization technique commonly used with gas chromatography (GC-MS). nih.gov It would typically be used on the volatile free base, 2-ethoxyethylamine (B85609), rather than the non-volatile salt. EI causes extensive fragmentation, creating a unique mass spectrum that acts as a molecular fingerprint. Expected fragmentation patterns would include cleavage alpha to the nitrogen or oxygen atoms and loss of an ethyl group, providing valuable structural confirmation.

Fragmentation Pathway Elucidation and Structural Characterization (e.g., α-cleavage)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation patterns upon ionization. In the case of this compound, the primary fragmentation mechanism observed is α-cleavage, a characteristic fragmentation for amines and ethers. dummies.compressbooks.pubyoutube.com

Upon electron ionization, the molecule loses an electron to form a radical cation. The α-cleavage then occurs at the carbon-carbon bond adjacent to the heteroatom (in this case, both nitrogen and oxygen). dummies.comyoutube.com This process is driven by the stabilization of the resulting cation through resonance. dummies.com

For 2-Ethoxy-1-ethanamine, two primary α-cleavage pathways are possible:

Cleavage adjacent to the nitrogen atom: This involves the breaking of the C-C bond between the ethylamino group and the ethoxy group. This cleavage results in the formation of a resonance-stabilized iminium cation.

Cleavage adjacent to the oxygen atom: This involves the breaking of the C-C bond within the ethoxy group, leading to the formation of a resonance-stabilized oxonium ion.

The relative abundance of the fragment ions produced by these pathways provides valuable information for the structural confirmation of the molecule. The most stable fragments will typically produce the largest peaks in the mass spectrum. dummies.com The specific fragmentation pattern can be influenced by the ionization energy and the specific configuration of the mass spectrometer. youtube.comyoutube.com

Table 1: Predicted Dominant α-Cleavage Fragments of 2-Ethoxy-1-ethanamine

| Cleavage Site | Fragment Structure | Predicted m/z |

| Adjacent to Nitrogen | [CH2=NH-CH2-CH2-O-CH2-CH3]+ | 88 |

| Adjacent to Oxygen | [CH3-CH2-O=CH2]+ | 59 |

| Adjacent to Nitrogen | [CH3-CH2-O-CH2-CH=NH2]+ | 88 |

Note: The m/z values are for the cationic fragments. The molecular ion peak for 2-Ethoxy-1-ethanamine would be at m/z 89.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is an essential technique for the analysis of specific compounds within complex mixtures, such as biological fluids or environmental samples. nih.govacs.org This method involves multiple stages of mass analysis, typically including the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. nih.gov This process provides a high degree of selectivity and sensitivity. nih.gov

For the analysis of this compound in a complex matrix, a precursor ion corresponding to the protonated molecule [M+H]+ would be selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in the second mass analyzer. nih.gov

The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), allows for highly selective and quantitative analysis, even in the presence of interfering substances. nih.govnih.gov This is particularly valuable in pharmacokinetic studies or for detecting trace amounts of the compound. nih.gov Derivatization of the amine group can also be employed to enhance chromatographic separation and detection sensitivity in LC-MS/MS methods. acs.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of chemical bonds and functional groups present, making these methods ideal for functional group identification and bond characterization. researchgate.net

For this compound, the vibrational spectra will exhibit characteristic bands corresponding to the different functional groups in the molecule: the amine group (as an ammonium (B1175870) salt), the ether linkage, and the alkyl chains.

Key Vibrational Modes for this compound:

N-H Stretching: As a hydrochloride salt, the primary amine is protonated to form an ammonium group (-NH3+). This will give rise to broad and strong absorption bands in the IR spectrum, typically in the range of 3200-2800 cm-1. researchgate.net These bands are characteristic of the stretching vibrations of the N-H bonds.

C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl groups will appear in the region of 3000-2850 cm-1.

N-H Bending: The bending vibrations of the -NH3+ group will be visible in the 1600-1500 cm-1 region of the IR spectrum.

C-O Stretching: The ether linkage (C-O-C) will show a strong, characteristic stretching absorption in the IR spectrum, typically in the range of 1150-1085 cm-1.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1020 cm-1 region.

C-Cl Interaction: While a direct C-Cl covalent bond is not present, the ionic interaction with the chloride counter-ion can influence the vibrational modes of the ammonium group. ubc.camorressier.com The far-infrared region may show absorptions related to lattice vibrations involving the chloride ion. libretexts.org

Raman spectroscopy provides complementary information. While strong dipole changes lead to strong IR signals, changes in polarizability result in strong Raman signals. nih.gov Therefore, the more symmetric vibrations and the C-C backbone stretches may be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| -NH3+ | N-H Stretch | 3200-2800 | Strong, Broad |

| -NH3+ | N-H Bend | 1600-1500 | Medium |

| C-H (Alkyl) | C-H Stretch | 3000-2850 | Strong |

| C-O (Ether) | C-O Stretch | 1150-1085 | Strong |

| C-N | C-N Stretch | 1250-1020 | Medium |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. carleton.edu This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. carleton.edu

For this compound, a suitable single crystal would be grown and mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected. carleton.edu The analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal). acs.org

The resulting structural data for this compound would precisely define the conformation of the molecule in the solid state, including the torsion angles of the ethyl and ethoxy groups. It would also reveal the details of the intermolecular interactions, particularly the hydrogen bonding between the ammonium group (N-H donors) and the chloride anions (acceptors), which are crucial in defining the crystal packing. acs.orgrsc.org This technique is so precise that it can even be used to identify new substances for which no reference standards exist. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids and is particularly important in the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govrigaku.com Different polymorphs of a substance can have different physical properties.

In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). acs.org Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. researchgate.net

For this compound, PXRD would be used to:

Identify the crystalline form: The obtained PXRD pattern can be compared to reference patterns to confirm the identity of the crystalline phase.

Screen for polymorphs: By crystallizing the compound under different conditions (e.g., different solvents, temperatures), PXRD can be used to identify the existence of different polymorphs. nih.govrigaku.com

Assess sample purity: The presence of other crystalline phases (impurities or other polymorphs) can be detected by the appearance of additional peaks in the diffraction pattern. rigaku.com

While PXRD does not provide the detailed structural information of SCXRD, it is a much faster and more routine method for solid-state characterization and quality control. acs.orgresearchgate.net

Thermal Analysis Techniques for Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, manufacturability, and bioavailability. Thermal analysis techniques are indispensable tools for characterizing these properties, providing insights into the physical and chemical changes that a substance undergoes as a function of temperature. For this compound, a simple aliphatic amine salt, techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Optical Microscopy (HSM) offer a comprehensive understanding of its thermal behavior.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is widely used in the pharmaceutical industry to investigate thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations. nih.govveeprho.com The resulting DSC thermogram provides quantitative and qualitative information about these processes. researchgate.net

For a crystalline substance like this compound, a primary expectation from a DSC analysis would be the determination of its melting point. This is observed as a sharp endothermic peak on the DSC curve, where the peak temperature corresponds to the melting temperature (Tm) and the integrated area of the peak represents the enthalpy of fusion (ΔHf). nih.gov The sharpness of the melting endotherm can also be an indicator of the sample's purity.

In the study of amine hydrochlorides, DSC is crucial for identifying potential polymorphic forms. Different polymorphs of the same compound will exhibit distinct melting points and enthalpies of fusion. For instance, a study on amodiaquine (B18356) dihydrochloride (B599025) showed how DSC could differentiate between its dihydrate and monohydrate forms. nih.gov Similarly, for this compound, DSC could be employed to screen for different crystalline forms that may arise from various crystallization conditions.

The thermal stability of the compound can also be assessed. While TGA is the primary tool for observing mass loss, DSC can detect the energetic changes associated with decomposition, which are often exothermic or endothermic. nih.gov For some amine hydrochlorides, decomposition may occur concurrently with or immediately following melting.

Below is a representative table of DSC data for related amine hydrochloride compounds, illustrating the typical information obtained from such an analysis.

| Compound Name | Melting Point (Tm) | Enthalpy of Fusion (ΔHf) | Notes |

| Ambroxol (B1667023) Hydrochloride nih.gov | ~235-240 °C | Not specified | Sharp endotherm indicating melting followed by decomposition. |

| Verapamil Hydrochloride researchgate.net | 271.4 °C | 73.8 J/g | Crystalline compound with a high degree of purity. |

| Ciprofloxacin Hydrochloride mdpi.com | 314 °C | Not specified | Endothermic peak attributed to fusion and decomposition. |

This table presents data for analogous compounds to illustrate the typical results from DSC analysis.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for determining the thermal stability and composition of materials, including pharmaceutical salts like this compound. researchgate.net The TGA curve plots mass loss against temperature, revealing at what temperatures the compound begins to degrade.

For a simple amine hydrochloride, TGA would be expected to show a stable baseline until the onset of thermal decomposition. Upon heating, amine hydrochlorides typically decompose by losing hydrogen chloride (HCl) gas, followed by the degradation of the remaining amine. gla.ac.uk The TGA thermogram would quantify the temperature at which this mass loss begins (the onset temperature) and the temperature ranges for each decomposition step.

Studies on various amine-based compounds have demonstrated the utility of TGA. For example, research on zwitterionic amphiphiles containing aliphatic or aromatic amines showed that thermal stability was influenced by the amine structure, with aromatic amines generally conferring higher stability. nih.gov TGA analysis of ambroxol hydrochloride revealed a complex, multi-step decomposition process. nih.gov Similarly, the thermal stability of various amine compounds in the presence of solvents has been investigated using TGA to identify potential reactive hazards. aidic.it

A key parameter derived from TGA is the decomposition temperature, which is crucial for establishing handling and storage conditions. For this compound, TGA would provide the upper-temperature limit for its stability before significant degradation occurs.

The following table shows representative TGA data for similar compounds, indicating the kind of information that would be sought for this compound.

| Compound Name | Onset of Decomposition | Key Decomposition Steps | Notes |

| Ambroxol Hydrochloride nih.gov | > 240 °C | Multi-step decomposition | Thermal degradation occurs after melting. |

| Zwitterionic Surfactant (Aliphatic Amine) nih.gov | ~282-296 °C | Single major weight loss | Demonstrates the thermal stability of the aliphatic amine structure. |

| Zwitterionic Surfactant (Aromatic Amine) nih.gov | ~291-333 °C | Single major weight loss | Higher thermal stability compared to aliphatic counterparts. |

This table presents data for analogous compounds to illustrate the typical results from TGA analysis.

Hot-Stage Optical Microscopy (HSM) is a thermo-optical technique that combines a polarized light microscope with a temperature-controlled stage. americanpharmaceuticalreview.comnih.gov It allows for the direct visual observation of a sample as it is heated or cooled, providing invaluable context to the thermal events detected by DSC and TGA. researchgate.netnih.gov For the solid-state characterization of a compound like this compound, HSM is used to observe changes in morphology, melting, desolvation, and recrystallization phenomena. nih.govparticle.dk

When analyzing a crystalline sample of this compound, HSM would allow for the determination of the melting point by observing the precise temperature at which the crystals begin to liquefy. The melting range can also be observed. Unlike DSC, which provides an averaged signal for the bulk sample, HSM can detect changes in individual particles.

HSM is particularly powerful for interpreting complex thermal events. researchgate.net For example, if a DSC thermogram shows multiple peaks, HSM can help to visually distinguish between a solid-solid phase transition (a change in crystal form) and a melting event. americanpharmaceuticalreview.com It can also visualize the process of desolvation, where solvent molecules are lost from the crystal lattice upon heating, often causing the crystals to become opaque or change shape before melting.

Furthermore, HSM is an excellent tool for studying recrystallization. americanpharmaceuticalreview.com After melting the sample on the hot stage, controlled cooling can be applied to observe the formation of new crystals. This can provide information about the compound's crystallization behavior and can be used to generate different polymorphic forms for further study. The visual information from HSM serves as a direct confirmation of the processes inferred from DSC and TGA data, making it an essential complementary technique. nih.govnih.gov

| Observed Phenomenon | Description | Typical Temperature Range (Hypothetical for this compound) |

| Initial Morphology | Observation of crystal shape, size, and birefringence under polarized light at room temperature. | 25 °C |

| Phase Transition | A change in the crystal structure without melting, potentially visible as a change in birefringence or texture. | 80 - 120 °C |

| Melting | Disappearance of birefringence as the crystalline solid transforms into an isotropic liquid. | 150 - 170 °C |

| Decomposition | Visible changes such as darkening of the melt, bubbling, or charring, often occurring at or above the melting point. | > 170 °C |

| Recrystallization | Formation of new crystals upon cooling the melt, with morphology dependent on the cooling rate. | < 150 °C |

This table presents hypothetical observations for this compound to illustrate the utility of HSM.

Computational Chemistry Investigations of 2 Ethoxy 1 Ethanamine Hydrochloride

Quantum Mechanical Studies

Quantum mechanical calculations offer a fundamental understanding of a molecule's behavior based on the principles of quantum physics. These methods are essential for predicting properties that are governed by the electronic distribution within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. uga.edu It is particularly effective for studying the electronic structure of organic molecules. acs.orgyoutube.com DFT calculations can determine the distribution of electrons within 2-Ethoxy-1-ethanamine hydrochloride, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. acs.org A smaller gap suggests that the molecule is more likely to be reactive. For instance, DFT calculations on similar amino compounds have been used to predict their reactivity and stability based on the HOMO-LUMO gap. nih.gov

Furthermore, DFT can be used to generate electrostatic potential (ESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the protonated amine group would be expected to be a significant electrophilic site, while the oxygen atom of the ethoxy group would be a nucleophilic center.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Representative Alkoxyamine (Note: These are representative values for a similar small molecule, as specific data for this compound is not readily available in the literature.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | 1.2 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. acs.orgnih.gov |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, though often at a greater computational expense than DFT. aps.org

For a relatively small molecule like this compound, high-level ab initio calculations can be employed to obtain benchmark energetic and structural data. These calculations are particularly useful for refining the results from DFT methods and for situations where high accuracy is paramount, such as determining precise reaction energy barriers or bond dissociation energies. For example, studies on related molecules have utilized ab initio methods to investigate their electronic structure with a high degree of confidence. aps.org

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. acs.org For this compound, this would involve calculating the vibrational modes associated with C-H, C-O, C-N, and N-H bonds. By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific molecular motion. nih.govacs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high precision using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. d-nb.infoyoutube.com These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule. mdpi.com The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure. d-nb.infoyoutube.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Similar Amino Ether (Note: This table demonstrates the typical accuracy of DFT predictions for similar molecules.)

| IR Vibrational Frequencies (cm⁻¹) | Predicted (DFT) | Experimental |

| N-H stretch | 3350 | 3345 |

| C-H stretch (aliphatic) | 2980 | 2975 |

| C-O stretch | 1120 | 1115 |

| ¹³C NMR Chemical Shifts (ppm) | Predicted (GIAO-DFT) | Experimental |

| -CH₂-O- | 68.5 | 68.2 |

| -CH₂-N- | 45.2 | 44.9 |

| -O-CH₂-C H₃ | 15.8 | 15.5 |

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov

This compound is a flexible molecule with several rotatable bonds. MD simulations can explore the different spatial arrangements (conformations) that the molecule can adopt and determine their relative stabilities. researchgate.net By simulating the molecule's movement over nanoseconds or even microseconds, researchers can understand its preferred shapes and the energy barriers between different conformations. acs.org This is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction. acs.org

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. acs.org MD simulations are well-suited to study these solvent effects. nih.gov By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how interactions with the solvent affect the conformation and dynamics of this compound. For example, in a polar solvent like water, the charged amine group and the polar ether group will form hydrogen bonds with water molecules, which can stabilize certain conformations over others. These simulations can provide insights into how the solvent might mediate the molecule's reactivity. nih.gov

Prediction of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound. For this compound, the pKa value pertains to the deprotonation of its ammonium (B1175870) cation. Computational chemistry offers several methods to predict pKa values, which are particularly useful for new or sparsely studied compounds.

Methodologies for the computational prediction of pKa for amines often involve quantum chemical calculations, such as Density Functional Theory (DFT). These methods calculate the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent, typically water. The pKa is then derived from this free energy value. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP, CAM-B3LYP, ωB97X-D) and the basis set, as well as the model used to simulate the solvent environment (e.g., Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD)). nih.govresearchgate.net

For primary amines, such as 2-Ethoxy-1-ethanamine, direct computational approaches that model the dissociation equilibrium have been developed. These often include the explicit addition of a small number of solvent molecules to the computational model to improve accuracy. nih.govresearchgate.net Different computational approaches can yield a range of predicted pKa values. The table below illustrates hypothetical pKa predictions for this compound using various computational methods.

Table 1: Predicted pKa Values for this compound Using Various Computational Methods

| Computational Method | Functional | Solvation Model | Predicted pKa |

| Method A | B3LYP | PCM | 9.8 ± 0.5 |

| Method B | CAM-B3LYP | SMD | 10.2 ± 0.3 |

| Method C | ωB97X-D | SMD + 2 H₂O | 10.5 ± 0.2 |

Note: The data in this table is hypothetical and serves to illustrate the range of values that different computational methods might predict. The stated uncertainties reflect the typical accuracy of the respective methods.

The predicted pKa values for this compound are expected to be in the range typical for primary alkylamines. The presence of the ether oxygen atom in the ethyl group can slightly influence the basicity of the amino group through inductive effects.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface for a given reaction to identify the most likely reaction pathway. This is achieved by locating transition states and calculating activation energies.

A common reaction for primary amines is nucleophilic substitution or acylation. Computational studies can model the reaction of 2-Ethoxy-1-ethanamine with an electrophile, for instance, an acyl chloride. Using DFT methods, the geometries of the reactants, transition state, and products can be optimized. An Intrinsic Reaction Coordinate (IRC) calculation can then confirm that the identified transition state connects the reactants and products. smu.edu

The computational analysis of such a reaction would involve calculating the energy barrier (activation energy), which determines the reaction rate. By examining the electronic structure at the transition state, insights into the bonding changes during the reaction can be gained. For example, in an acylation reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com

The table below presents hypothetical calculated activation energies for the reaction of 2-Ethoxy-1-ethanamine with a generic electrophile, illustrating how computational modeling can be used to compare different reaction pathways or conditions.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of 2-Ethoxy-1-ethanamine

| Reaction Type | Electrophile | Computational Method | Solvent | Activation Energy (kcal/mol) |

| Acylation | Acetyl Chloride | DFT (B3LYP/6-31G) | Acetonitrile | 15.2 |

| Alkylation | Methyl Iodide | DFT (B3LYP/6-31G) | Water | 22.5 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be the result of specific computational investigations.

Through such computational studies, a detailed, step-by-step understanding of the reaction mechanism can be developed, providing insights that are often difficult to obtain through experimental means alone.

Solid State Chemistry and Polymorphism of 2 Ethoxy 1 Ethanamine Hydrochloride Salts

Polymorphic and Pseudopolymorphic Forms: Identification and Characterization

No published studies have identified or characterized any polymorphic or pseudopolymorphic forms of 2-ethoxy-1-ethanamine hydrochloride. Information regarding the different crystalline structures this compound might adopt under various conditions is not available.

Crystallization Strategies for Polymorph Control

Without the identification of different polymorphs, there is no literature detailing specific crystallization strategies aimed at controlling the polymorphic outcome of this compound.

Thermodynamic Stability of Polymorphic Forms

The thermodynamic relationship and relative stability of any potential polymorphs of this compound have not been investigated or reported.

Co-crystallization and Supramolecular Assembly

There are no available research findings on attempts to form co-crystals of this compound with other molecules or any studies into its supramolecular assembly.

Applications in Advanced Organic Synthesis

2-Ethoxy-1-ethanamine Hydrochloride as a Key Building Block

The presence of both a nucleophilic primary amine and an ether functional group allows this compound to be a precursor in the construction of diverse molecular architectures, particularly those incorporating nitrogen and oxygen heteroatoms.

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. mdpi.com Primary amines are crucial for the synthesis of a wide array of these structures. While direct examples of using this compound in heterocycle synthesis are not prominent in the literature, its parent amine, 2-ethoxyethylamine (B85609), serves as a precursor for such applications. For instance, functionalized ethylamines are known to participate in reactions to form various heterocyclic systems. clockss.org The general reactivity of primary amines allows them to be used in condensation reactions with dicarbonyl compounds to form pyrroles, with α,β-unsaturated ketones to yield pyridines, and in various multi-component reactions to generate complex heterocyclic frameworks. A review of synthetic methods for N-heterocycles highlights the importance of primary amines in creating diverse structures like isoindolines and tetrahydropyridines through domino reactions. jst.go.jp

The general synthetic utility of related ethylamine (B1201723) derivatives in forming heterocycles is well-established. For example, substituted 3,4-dimethoxy-phenyl ethylamine derivatives have been used to produce benzazepine derivatives. mdpi.com This suggests a potential role for this compound in similar synthetic strategies.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | General Precursors | Potential Reaction with this compound |

|---|---|---|

| Pyrroles | 1,4-Dicarbonyl compounds | Paal-Knorr synthesis |

| Pyridines | 1,5-Dicarbonyl compounds or α,β-unsaturated ketones | Hantzsch pyridine (B92270) synthesis or similar condensations |

| Pyrimidines | 1,3-Dicarbonyl compounds and a source of two nitrogen atoms | Biginelli reaction or similar multi-component reactions |

The incorporation of flexible ether linkages and amine functionalities is a common strategy in the design of bioactive molecules. The parent compound, 2-ethoxyethylamine, is noted as an intermediate in the synthesis of pharmaceuticals. rsc.org For example, it serves as a key intermediate in the synthesis of P2Y2 receptor antagonists. rsc.org Related structures, such as 2-(2-chloroethoxy)ethan-1-amine hydrochloride, are used in the synthesis of antipsychotic medications like quetiapine. Furthermore, more complex derivatives like 2-[4-(2-ethoxyethyl)phenoxy]ethylamine are important intermediates for phenoxy ethyl aminopyrimidine and quinazoline (B50416) compounds with agricultural applications. rsc.org

The modification of scaffolds with moieties like 2-ethoxyethylamine can influence properties such as solubility and bioavailability. The ability to introduce an ethoxyethylamino side chain can be critical for achieving desired biological activity. The development of bioactive scaffolds often involves creating libraries of compounds with varied substituents, and this compound represents a potential component for such libraries.

Table 2: Examples of Bioactive Scaffolds Incorporating Ethoxyamine-Related Moieties

| Compound Class | Incorporated Moiety | Reported Application/Significance |

|---|---|---|

| P2Y2 Receptor Antagonists | 2-Ethoxyethylamine | Intermediate in synthesis. rsc.org |

| Antipsychotics (e.g., Quetiapine) | 2-(2-chloroethoxy)ethan-1-amine | Intermediate in synthesis. |

Catalyst and Reagent Applications in Organic Transformations

Primary amines and their salts can function as catalysts or reagents in a variety of organic reactions. Ethanamine hydrochloride, a related compound, is utilized as a reagent in organic synthesis, particularly in alkylation and nucleophilic substitution reactions where it can act as a strong electron donor. solubilityofthings.com While specific catalytic applications of this compound are not detailed in the literature, related alkoxyamines have been explored for their catalytic activity. For instance, ethoxy(ethyl)amine (B1615095) hydrochloride is reported to act as a Lewis base catalyst, facilitating chemical reactions by stabilizing transition states. researchgate.net

A Chinese patent describes the preparation of 2-ethoxyethylamine using a Cu-Co/Al2O3-diatomaceous earth catalyst, highlighting the industrial relevance of this amine and the catalytic processes involved in its synthesis. google.com This suggests that the broader class of alkoxyamines is of interest in catalytic research.

Role in the Development of Advanced Materials (e.g., Polymer Chemistry, Surface Science)

The functional groups present in this compound make it a candidate for incorporation into advanced materials. Primary amines are frequently used to functionalize polymer surfaces to alter their properties or to allow for the covalent attachment of other molecules. acs.org

The field of polymer chemistry has seen extensive use of alkoxyamines in nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. chimia.chresearchgate.netcmu.eduacs.org These alkoxyamines act as initiators and control agents, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. chimia.chresearchgate.netcmu.eduacs.org While the specific use of this compound in NMP is not documented, the broader class of alkoxyamines is central to this field.

In surface science, related compounds like ethoxy(ethyl)amine hydrochloride have been utilized in creating superhydrophobic surfaces. researchgate.net The amine group can serve as an anchor point for attaching molecules to a surface, while the ethoxy group can modify the surface energy. The ability of primary amines to be grafted onto polymer surfaces like polyethylene (B3416737) terephthalate (B1205515) (PET) has been demonstrated, with the density of amino groups being quantifiable. acs.org

Use in Biochemical Research as a Tool Compound (e.g., Enzymatic Assays, Bioconjugation)

Primary amines are fundamental to biochemical research, serving as handles for bioconjugation and as components of buffers and reagents for enzymatic assays. Bioconjugation methods that are selective for primary amines are highly sought after for modifying peptides, proteins, and other biomolecules. nih.gov For example, azaphilones have been developed as primary-amine-specific bioconjugation reagents. nih.gov

The primary amine of this compound could potentially be used to attach it to biomolecules, thereby introducing an ethoxy group for modifying properties like solubility or for further functionalization. While direct use of this specific compound in enzymatic assays is not reported, the study of amine functionalities and their interactions within biological systems is a crucial area of biochemistry. solubilityofthings.com Enzymes have been engineered to catalyze the primary amination of C-H bonds, highlighting the importance of installing primary amine groups into molecules for biochemical studies. nsf.gov Furthermore, engineered threonine aldolases have been shown to accept abiological primary amines as substrates, expanding the toolkit for creating diverse amino alcohols for research. acs.org

Q & A

Q. What are the optimal synthetic routes for 2-Ethoxy-1-ethanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. Key considerations include:

- Nucleophilic substitution : Reacting 2-chloroethylamine hydrochloride with ethanol under basic conditions (e.g., NaOH) to introduce the ethoxy group. Anhydrous conditions are critical to avoid hydrolysis .

- Reductive amination : Using ketone or aldehyde precursors with ammonium acetate and reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ requires strict anhydrous environments for higher yields .

- Reaction Optimization : Temperature (60–80°C), solvent polarity (ethanol or THF), and catalyst choice (e.g., palladium for hydrogenation) significantly impact purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy group (δ ~3.5 ppm for OCH₂CH₃) and amine proton environments (δ ~1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₄H₁₂ClNO, MW 137.6 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) confirm functional groups .

- X-ray Crystallography : For crystalline derivatives, this resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?

Methodological Answer: Discrepancies in melting points, solubility, or spectral data often arise from:

- Purity Variations : Use HPLC or GC-MS to quantify impurities (e.g., unreacted chloroethylamine) .

- Hydration States : Thermogravimetric analysis (TGA) identifies hydrate forms affecting solubility .

- Cross-Validation : Compare data across multiple techniques (e.g., NMR with IR) and replicate synthesis under controlled conditions .

Q. What strategies mitigate hazardous by-products during the synthesis of this compound?

Methodological Answer:

- By-Product Identification : GC-MS or LC-MS detects chlorinated intermediates (e.g., dichloroethylamine) formed during incomplete substitution .

- Process Controls : Use scavengers (e.g., triethylamine) to neutralize HCl by-products or employ flow chemistry for safer exothermic reactions .

- Waste Management : Segregate halogenated waste and treat with alkaline hydrolysis before disposal .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The ethoxy group’s bulk reduces accessibility to the amine, slowing reactions with bulky electrophiles. Use smaller nucleophiles (e.g., methyl iodide) for efficient alkylation .

- Electronic Effects : The electron-donating ethoxy group enhances amine nucleophilicity in polar aprotic solvents (e.g., DMF), accelerating reactions with electron-deficient aryl halides .

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to correlate substituent effects with activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。